molecular formula C35H35O4P B3067844 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1801196-27-9

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B3067844
CAS No.: 1801196-27-9
M. Wt: 550.6 g/mol
InChI Key: BLVLNTQNPBGCRZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chiral phosphoric acid derivatives characterized by a rigid, spirobiindane-based scaffold. The presence of bis(2,4,6-trimethylphenyl) substituents at the 1,10-positions confers significant steric bulk, which is critical for enantioselective catalytic applications, such as asymmetric synthesis . The 12-hydroxy group and phosphocine oxide moiety contribute to its Lewis acidity, enabling interactions with substrates in catalytic cycles. Its molecular formula is C₃₅H₃₃O₄P, with a molecular weight of 548.61 g/mol (calculated).

Properties

IUPAC Name

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35O4P/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35-14-12-26-8-10-28(30-23(5)17-20(2)18-24(30)6)34(32(26)35)39-40(36,37)38-33(27)31(25)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLNTQNPBGCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C)C)C)OP(=O)(O3)O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced at a scale suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in complex formation and catalysis, which are critical for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 1,10-positions and the oxidation state of the phosphorus center. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
12-Hydroxy-1,10-bis(4-phenylphenyl)-...dioxaphosphocine 12-oxide Bis(4-phenylphenyl) Not reported Enhanced π-π stacking potential due to biphenyl groups; higher lipophilicity
(11aR)-12-Hydroxy-1,10-di(naphthalen-1-yl)-...dioxaphosphocine 12-oxide Di(naphthalen-1-yl) 566.58 Increased aromaticity; potential for fluorescence applications
(11AS)-1,10-bis(3,5-bis(trifluoromethyl)phenyl)-...dioxaphosphocine 12-oxide Bis(trifluoromethylphenyl) 766.51 Electron-withdrawing CF₃ groups; improved thermal stability
12-tert-butyl-4,5,6,7-tetrahydroiindeno[...]dioxaphosphocine tert-Butyl 338.38 Compact steric profile; limited catalytic activity
SPINOL (12-Hydroxy-1,10-di(phenanthren-9-yl)-...dioxaphosphocine 12-oxide) Di(phenanthren-9-yl) Not reported High enantioselectivity in asymmetric catalysis

Key Observations :

  • Electron-Deficient Groups (e.g., CF₃ in ): Enhance Lewis acidity and stability but may reduce solubility in polar solvents.
  • Aromatic Substituents (e.g., naphthyl in ): Improve π-π interactions, relevant for substrate binding in catalysis.
  • Steric Bulk (e.g., trimethylphenyl in the target compound): Critical for enantioselectivity by restricting substrate access to specific stereochemical pathways .

Bioactivity and Functional Comparisons

Computational Similarity Analysis
  • Tanimoto Coefficients : Structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share bioactivity profiles. For the target compound, similarity indexing using Morgan fingerprints or MACCS keys could predict applications in kinase inhibition or epigenetic modulation .
  • Molecular Networking: Clustering via MS/MS fragmentation patterns (cosine scores >0.8 in ) may link the compound to indenochromenone derivatives (e.g., ), which exhibit anti-inflammatory activity.
Catalytic Performance
  • SPINOL derivatives () achieve >90% enantiomeric excess (ee) in asymmetric reactions, outperforming tert-butyl analogs (). The target compound’s trimethylphenyl groups may offer intermediate selectivity due to balanced steric and electronic effects.

Biological Activity

12-Hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS Number: 2464909-21-3) is a complex organic compound that has garnered interest in the field of medicinal chemistry and catalysis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a chiral phosphoric acid structure which is significant for its potential applications as a catalyst or ligand in asymmetric reactions. The molecular formula is C38H43O4PC_{38}H_{43}O_4P with a molecular weight of approximately 550.6 g/mol.

Anticancer Potential

Preliminary studies suggest that phosphoric compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. However, direct studies on the anticancer effects of this compound are scarce.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Enzyme inhibitors are vital in drug development as they can modulate biochemical pathways associated with various diseases. The specific enzymes targeted by this compound remain to be fully elucidated.

Study on Antioxidant Activity

A study examining similar phosphoric acid derivatives found that they exhibited significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated a dose-dependent response suggesting that modifications to the structure could enhance or reduce activity.

CompoundIC50 (µM)Activity Type
Compound A25Antioxidant
Compound B40Antioxidant
12-Hydroxy Compound TBDTBD

Investigation into Anticancer Properties

In vitro studies on related compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is needed to determine if the target compound exhibits similar effects.

Enzyme Inhibition Studies

Research conducted on phosphoric acid derivatives has demonstrated their ability to inhibit certain kinases involved in cancer progression. These findings suggest that this compound may also possess enzyme inhibitory properties warranting further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
Reactant of Route 2
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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